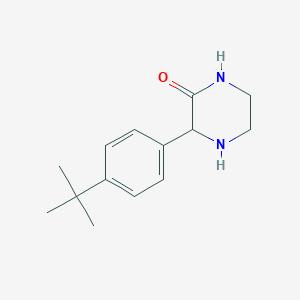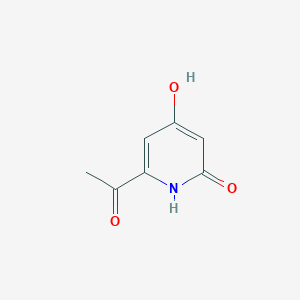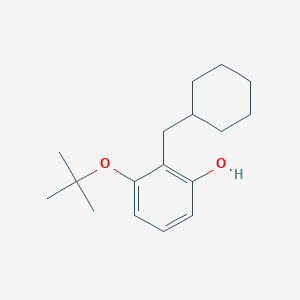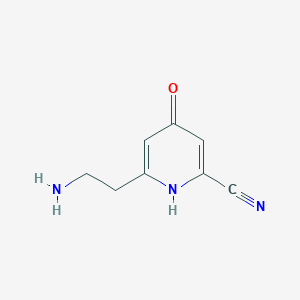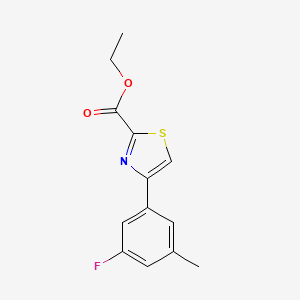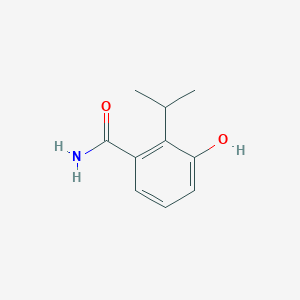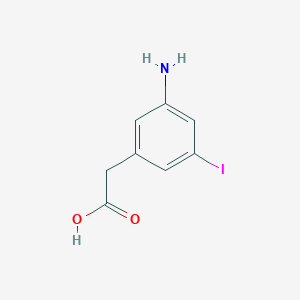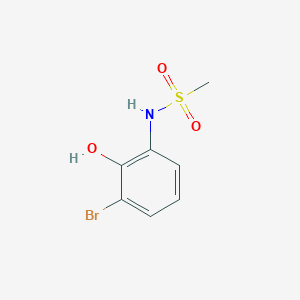
6-(2-Aminoethyl)pyridine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)pyridine-2,4-diol is a heterocyclic organic compound with the molecular formula C7H10N2O2 This compound features a pyridine ring substituted with an aminoethyl group and two hydroxyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,4-dihydroxypyridine.
Reaction Conditions: The reactions are usually carried out in solvents like acetonitrile or tetrahydrofuran (THF) under controlled temperatures and with the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(2-Aminoethyl)pyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)pyridine: Similar structure but lacks the hydroxyl groups at positions 2 and 4.
2-Amino-4-pyridinylmethanol: Contains an amino group and a hydroxyl group but differs in the position of substitution.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-diol is unique due to the presence of both aminoethyl and dihydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
6-(2-aminoethyl)-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(10)4-7(11)9-5/h3-4H,1-2,8H2,(H2,9,10,11) |
Clé InChI |
IHDZQPLBCDWTMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




